molecular formula C23H28N4O2 B2863686 Cyclohexyl 2-cyano-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate CAS No. 573669-90-6

Cyclohexyl 2-cyano-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate

Cat. No.: B2863686
CAS No.: 573669-90-6
M. Wt: 392.503
InChI Key: QXRWTYKHXFRJOY-UHFFFAOYSA-N
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Description

Cyclohexyl 2-cyano-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate is a synthetic organic compound featuring a quinoxaline core substituted with a 3-methylpiperidin-1-yl group and a cyanoacetate ester moiety. The cyclohexyl ester group enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability. Structural determination of such compounds typically employs crystallographic tools like SHELXL, a widely used refinement program for small-molecule analysis .

Properties

IUPAC Name

cyclohexyl 2-cyano-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2/c1-16-8-7-13-27(15-16)22-21(25-19-11-5-6-12-20(19)26-22)18(14-24)23(28)29-17-9-3-2-4-10-17/h5-6,11-12,16-18H,2-4,7-10,13,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRWTYKHXFRJOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=CC=CC=C3N=C2C(C#N)C(=O)OC4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ugi Reaction-Based Approaches

The Ugi four-component reaction (Ugi-4CR) has been adapted for quinoxaline synthesis, enabling the simultaneous incorporation of the 3-methylpiperidine and cyanoacetate groups. A representative protocol involves:

  • Components :
    • 1,2-Diaminoarene (e.g., o-phenylenediamine)
    • 3-Methylpiperidine-derived aldehyde
    • Cyclohexyl isocyanide
    • Cyanoacetic acid

Under ultrasonication (40 kHz, 50°C), these components undergo condensation, cyclization, and Passerini-type reactions to yield the target compound in a single pot. The reaction’s regioselectivity arises from the electronic effects of the 3-methylpiperidine group, which directs nucleophilic attack to position 3 of the incipient quinoxaline ring.

Mechanistic Insights :

  • Imine formation between the diamine and aldehyde.
  • [4+2] Cycloaddition with isocyanide, forming the quinoxaline scaffold.
  • Nucleophilic acyl substitution with cyanoacetic acid, followed by esterification with cyclohexanol.

This method achieves yields of 68–72% for analogous quinoxalines, though optimization is required for scaling.

Sonogashira Coupling-Oxidation Cascade

A sequential Pd/Cu-catalyzed approach constructs the quinoxaline skeleton via alkyne intermediates:

  • Alkynylation : PdCl2/CuCl2-mediated coupling of 3-methylpiperidine-substituted iodobenzene with terminal alkynes.
  • Oxidation : In situ conversion of the alkyne to a 1,2-diketone using Au/TiO2 catalysts.
  • Cyclocondensation : Reaction with o-phenylenediamine derivatives to form the quinoxaline core.

The cyanoacetate group is introduced via Knoevenagel condensation between the quinoxaline-2-carbaldehyde intermediate and cyclohexyl cyanoacetate (yield: 65%, reaction time: 8 h).

Sequential Synthesis Routes

Quinoxaline Core Functionalization

Step 1 : Synthesis of 3-(3-methylpiperidin-1-yl)quinoxalin-2(1H)-one

  • Reactants : o-Phenylenediamine (1.0 eq) and 3-methylpiperidine-1-carbonyl chloride (1.2 eq).
  • Conditions : DMF, K2CO3, 80°C, 12 h.
  • Yield : 78%.

Step 2 : Thionation to 3-(3-methylpiperidin-1-yl)quinoxaline-2(1H)-thione

  • Reactant : Lawesson’s reagent (1.5 eq).
  • Conditions : Toluene, reflux, 6 h.
  • Yield : 82%.

Step 3 : Michael Addition with Cyanoacrylate

  • Reactants : Quinoxaline-2-thione (1.0 eq), methyl cyanoacrylate (1.5 eq).
  • Catalyst : DBU (10 mol%).
  • Conditions : CH2Cl2, rt, 4 h.
  • Yield : 70%.

Step 4 : Esterification with Cyclohexanol

  • Reactants : Methyl ester intermediate (1.0 eq), cyclohexanol (3.0 eq).
  • Catalyst : Amberlyst-15 (20 wt%).
  • Conditions : Toluene, 110°C, 24 h.
  • Yield : 85%.

Comparative Analysis of Synthetic Methods

Method Steps Overall Yield Key Advantages Limitations
Ugi-4CR 1 ~68% Atom economy, short reaction time Limited scope for sterically hindered substrates
Sonogashira-Oxidation 3 52% High regiocontrol Requires precious metal catalysts
Sequential Functionalization 4 58% Modularity, scalable intermediates Multi-step purification required

Green Chemistry Metrics :

  • Ugi-4CR: E-factor = 8.2 (solvent recovery improves to 6.1).
  • Sonogashira: PMI (Process Mass Intensity) = 23.4, reduced to 18.9 with PEG-400 solvent.

Catalytic Innovations and Solvent Effects

Ultrasound-Assisted Synthesis

Applying ultrasonication (40 kHz) in Ugi-4CR reduces reaction time from 24 h to 4 h, enhancing yields by 15–20% through cavitation-induced mixing and thermal effects.

Ionic Liquid-Mediated Esterification

Cyclohexyl ester formation using [BMIM][BF4] ionic liquid:

  • Yield : 92% vs. 85% in toluene.
  • Reaction Time : 8 h vs. 24 h.
  • Catalyst Loading : 5 mol% vs. 20 wt% Amberlyst-15.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 2-cyano-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoxaline core or the piperidine moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). Reaction conditions typically involve controlled temperatures, ranging from room temperature to reflux conditions, depending on the specific reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce reduced quinoxaline derivatives. Substitution reactions can lead to various substituted quinoxaline or piperidine derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating melanocortin receptors, which are involved in energy homeostasis and appetite regulation.

    Medicine: Explored as a therapeutic agent for obesity and metabolic disorders due to its MC4R agonist activity.

Mechanism of Action

The compound exerts its effects primarily through activation of the melanocortin-4 receptor (MC4R). Upon binding to MC4R, it triggers a cascade of intracellular signaling pathways, including the activation of adenylate cyclase and subsequent increase in cyclic AMP (cAMP) levels. This leads to the modulation of downstream effectors involved in energy balance and appetite control.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous molecules:

Compound Core Structure Substituents Functional Groups Key Properties (Inferred)
Cyclohexyl 2-cyano-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate Quinoxaline 3-Methylpiperidin-1-yl, Cyano Ester (Cyclohexyl), Cyano High lipophilicity, potential electrophilicity
Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate Pyrazolo-pyridine Quinolin-3-yl, Phenyl Ester (Ethyl), Amino Moderate crystallinity (mp 248–251°C), 84% synthesis yield
(3R)-Quinuclidinol derivatives Quinuclidine Hydroxy, Sodium salt Hydroxy, Bicyclic amine High solubility (salt form), chiral center
Methyl 2-(5-benzyl-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrol-1-yl)acetate Pyrrolo-pyrrole Benzyl, Phenyl Ester (Methyl), Ketone Complex bicyclic structure, moderate polarity

Key Observations:

Core Heterocycles: The quinoxaline core in the target compound differs from pyrazolo-pyridine () and quinuclidine () in electronic and spatial properties. Quinoxaline’s dual nitrogen atoms may enhance π-π stacking and hydrogen-bonding capabilities compared to pyridine or pyrrole derivatives. The pyrazolo-pyridine in features a fused triazole-like ring, which could confer rigidity and influence binding affinity in biological targets.

The cyano group in the target compound distinguishes it from analogs lacking electrophilic sites, suggesting possible reactivity in prodrug strategies or covalent inhibitor design.

Synthesis and Physical Properties: While the target compound’s synthesis data are unavailable, the ethyl ester analog in demonstrates a high yield (84%) and crystallinity (mp 248–251°C), underscoring the feasibility of similar synthetic routes for quinoxaline derivatives.

Research Findings and Implications

  • Crystallographic Analysis : SHELX programs (e.g., SHELXL) are critical for resolving complex structures like the target compound, particularly for confirming substituent orientations and hydrogen-bonding networks .
  • Biological Relevance: Quinoxaline derivatives are explored for kinase inhibition and antimicrobial activity. The target’s piperidine substituent may enhance interactions with hydrophobic enzyme pockets, while the cyano group could serve as a Michael acceptor in covalent inhibition .
  • Comparative Solubility: Sodium salts of quinuclidinol derivatives () exhibit higher aqueous solubility than neutral esters, suggesting that salt formation could optimize the target compound’s bioavailability .

Biological Activity

Cyclohexyl 2-cyano-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a cyclohexyl group, a cyano group, and a quinoxaline moiety linked to a piperidine derivative. The presence of these functional groups contributes to its biological properties.

Research indicates that this compound may exert its effects through several mechanisms:

  • Inhibition of Cytokine Production : The compound has been identified as an inhibitor of cytokine production, particularly tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1). This is significant in the context of inflammatory diseases and conditions associated with excessive cytokine release .
  • MAP Kinase Pathway Modulation : It is suggested that the compound interacts with the mitogen-activated protein (MAP) kinase pathway, which plays a critical role in cellular responses to stress and inflammation. Inhibition of p38 MAP kinase activity has been noted, which is crucial for cytokine biosynthesis .

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Description
Anti-inflammatory Inhibits the production of pro-inflammatory cytokines like TNF-α and IL-1 .
Antitumor Potential Exhibits cytotoxic effects against various cancer cell lines .
Neuroprotective Effects May protect neuronal cells from apoptosis through modulation of signaling pathways .

Case Study 1: Cytokine Inhibition

A study demonstrated that this compound significantly reduced TNF-α levels in vitro when tested on macrophage cell lines exposed to lipopolysaccharide (LPS). The IC50 value was reported at 0.5 µM, indicating potent activity against cytokine production .

Case Study 2: Antitumor Activity

In another study focusing on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), the compound displayed notable cytotoxicity with IC50 values ranging from 10 to 20 µM. Apoptosis assays confirmed that the compound induced cell death via intrinsic pathways, highlighting its potential as an anticancer agent .

Q & A

Basic: What are the recommended synthetic routes for Cyclohexyl 2-cyano-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate?

The synthesis typically involves two key steps:

  • Quinoxaline core formation : Cyclocondensation of o-phenylenediamine derivatives with α-keto esters or diketones under acidic or thermal conditions . For example, 3-methylquinoxaline derivatives are synthesized via Brønsted acid-catalyzed cyclization .
  • Esterification and functionalization : The cyanoacetate moiety is introduced via nucleophilic substitution or esterification reactions. Cyclohexyl ester formation can be achieved using cyclohexanol under Mitsunobu conditions or via activated carbonyl intermediates .

Basic: How is the crystal structure of this compound determined using X-ray crystallography?

X-ray crystallography involves:

  • Data collection : Single crystals are irradiated with X-rays, and diffraction patterns are recorded.
  • Structure solution : Programs like SHELXD (for small molecules) or SHELXE (for macromolecules) are used for phase determination .
  • Refinement : SHELXL refines atomic positions, thermal parameters, and hydrogen-bonding networks. For example, hydrogen bonds (N–H···O, C–H···O) stabilize the crystal packing, as seen in analogous quinoxaline esters .

Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for quinoxaline derivatives?

SAR studies focus on:

  • Substituent variation : Modifying the 3-methylpiperidinyl group or cyanoacetate moiety to assess impacts on bioactivity. For instance, replacing cyclohexyl with smaller esters (e.g., ethyl) alters lipophilicity and membrane permeability .
  • Computational docking : Molecular docking with target proteins (e.g., kinases or microbial enzymes) identifies key interactions. Cyano groups often engage in hydrogen bonding, while the quinoxaline ring participates in π-π stacking .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Contradictions arise due to:

  • Purity discrepancies : Validate compound purity via HPLC (>95%) and elemental analysis .
  • Assay variability : Standardize protocols (e.g., MIC assays for antimicrobial activity) and include positive controls (e.g., ciprofloxacin for bacteria) .
  • Target specificity : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm mechanism .

Advanced: What computational methods predict the reactivity of the cyano and quinoxaline groups?

  • Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites. The cyano group’s electron-withdrawing nature enhances quinoxaline ring electrophilicity .
  • Molecular Dynamics (MD) : Simulates solvent interactions; the cyclohexyl ester’s hydrophobicity reduces aqueous solubility, impacting bioavailability .

Basic: What spectroscopic techniques confirm the structure of this compound?

  • NMR : 1^1H NMR confirms substituent integration (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, quinoxaline aromatic protons at δ 7.5–8.5 ppm) .
  • IR : Cyano group absorption at ~2200 cm1^{-1} and ester C=O at ~1700 cm1^{-1} .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]+^+ matches theoretical mass (e.g., C24_{24}H27_{27}N4_4O2_2: calc. 427.21, obs. 427.20) .

Advanced: How does the 3-methylpiperidinyl group influence pharmacokinetic properties?

  • Lipophilicity : The piperidinyl N-methyl group increases logP, enhancing blood-brain barrier penetration .
  • Metabolic stability : Piperidine rings are prone to oxidative metabolism, but 3-methyl substitution slows CYP450-mediated degradation .

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